molecular formula C17H19NO2 B12453502 2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide

2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B12453502
M. Wt: 269.34 g/mol
InChI Key: FWZAGZUFFLPAJA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with a methyl group at the 3-position and an acetamide group attached to a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with (1R)-1-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide group can form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide
  • 2-(3-chlorophenoxy)-N-[(1R)-1-phenylethyl]acetamide
  • 2-(3-methylphenoxy)-N-[(1S)-1-phenylethyl]acetamide

Uniqueness

2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide is unique due to the specific substitution pattern on the phenoxy group and the stereochemistry of the phenylethylamine moiety.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide

InChI

InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-12-17(19)18-14(2)15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19)/t14-/m1/s1

InChI Key

FWZAGZUFFLPAJA-CQSZACIVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.